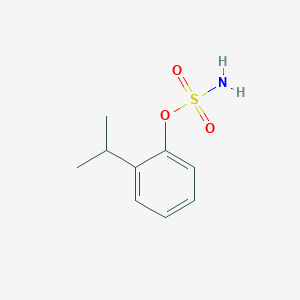

2-Isopropylphenyl sulfamate

Description

2-Isopropylphenyl sulfamate is a sulfamate derivative characterized by a sulfamate (-OSO₂NH₂) group attached to a 2-isopropylphenyl aromatic moiety. Its synthesis typically involves multi-step organic reactions, such as sulfonylation followed by sulfamation, as demonstrated in . For example, derivatives like 7-[(2-Isopropylphenyl)sulfonamido]heptyl sulfamate (47b) and 8-[(2-Isopropylphenyl)sulfonamido]octyl sulfamate (48b) were synthesized via GPB methods with yields of 52% and 82%, respectively . These compounds are primarily utilized as chemical intermediates in pharmaceutical or agrochemical research due to their reactive sulfamate group, which enables further functionalization.

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(2-propan-2-ylphenyl) sulfamate |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |

InChI Key |

OGAUXGQLRXYROS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenyl sulfamate typically involves the reaction of sulfamoyl chlorides with alcohols or phenols under mild phase-transfer conditions . This method is preferred due to its high yield, shorter reaction times, and lower reaction temperatures compared to other methods. The reaction does not require the prior preparation of the alkoxide, making it more efficient.

Industrial Production Methods: In industrial settings, the production of sulfamate esters, including this compound, often involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . This method allows for the incorporation of sulfate groups into target molecules, which is typically the final step in the synthetic process due to the poor solubility of sulfated compounds in organic solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenyl sulfamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

2-Isopropylphenyl sulfamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isopropylphenyl sulfamate involves its role as an enzyme inhibitor. It functions by inhibiting steroid sulphatase, an enzyme that catalyzes the hydrolysis of estrogen sulfates to estrogens . This inhibition is achieved through the formation of a covalent bond between the sulfamate group and the active site of the enzyme, leading to the inactivation of the enzyme. This mechanism is particularly relevant in the context of hormone-dependent diseases, where the inhibition of steroid sulphatase can reduce the levels of active estrogens and thereby slow the progression of the disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

2-Isopropylphenyl Methylcarbamate

- Molecular Formula: C₁₁H₁₅NO₂

- Functional Group : Carbamate (-OCONH₂)

- Applications : Widely employed as an agricultural insecticide (e.g., Isoprocarb) targeting rice, cocoa, and vegetables .

- Key Differences : Unlike sulfamates, carbamates inhibit acetylcholinesterase in pests, leading to neurotoxicity. Their mechanism of action is distinct from sulfamates, which are less commonly associated with pesticidal activity.

2-Isopropylphenyl Isocyanate

- Molecular Formula: C₁₀H₁₁NO

- Functional Group : Isocyanate (-NCO)

- Applications : Serves as a moisture-sensitive intermediate for synthesizing ureas and polyurethanes .

- Key Differences : The isocyanate group is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfamates exhibit stability under similar conditions, making them preferable for controlled syntheses.

Guanidine Sulfamate

- Molecular Formula : CH₆N₃O₃S

- Functional Group : Sulfamate (-OSO₂NH₂)

- Applications : Used in water treatment, agriculture, and specialty chemical production due to its stability and solubility .

- Key Differences : While both contain sulfamate groups, guanidine sulfamate lacks the aromatic 2-isopropylphenyl moiety, reducing its lipophilicity and altering its industrial applicability.

Biological Activity

2-Isopropylphenyl sulfamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. It is structurally characterized by the presence of a sulfamate group attached to an isopropyl-substituted phenyl ring. This compound has been investigated for its pharmacological properties, especially as an inhibitor of oncogenic pathways.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13NO3S

- Molecular Weight : 229.28 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways involved in cancer progression. It has been shown to target the KRAS G12C mutation, a common driver in several cancers, including pancreatic and colorectal cancers. The compound acts by disrupting the interaction between KRAS and its downstream effectors, thereby inhibiting cell proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- HCT116 (colorectal cancer)

- Panc-1 (pancreatic cancer)

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A549 | 15.5 | Induces apoptosis via caspase activation |

| HCT116 | 10.2 | Inhibits proliferation and induces G1 arrest |

| Panc-1 | 12.8 | Reduces migration and invasion capabilities |

In Vivo Studies

In animal models, particularly using murine systems, the efficacy of this compound has been evaluated:

- Model : Xenograft models with human tumor cells

- Findings :

- Significant tumor reduction observed compared to control groups.

- Enhanced survival rates in treated mice.

Case Study 1: KRAS G12C Inhibition

A study published in Cancer Research highlighted the effectiveness of this compound in inhibiting KRAS G12C signaling pathways. The study noted a marked decrease in tumor growth in treated mice, with histological analyses showing reduced cell proliferation and increased apoptosis markers.

Case Study 2: Combination Therapy

In another investigation, researchers explored the effects of combining this compound with existing chemotherapeutic agents. The combination showed synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with high-dose chemotherapy.

Q & A

Q. What are the optimal synthetic routes for 2-Isopropylphenyl sulfamate, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves sulfamation of 2-isopropylphenol using sulfamoyl chloride under anhydrous conditions. To optimize purity, employ inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sulfamoyl chloride and use stoichiometric excess of the phenol derivative to drive the reaction. Post-synthesis, recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity, as confirmed by HPLC . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and characterize intermediates using FT-IR (S=O stretch at 1170–1200 cm⁻¹) and ¹H NMR (isopropyl protons at δ 1.2–1.4 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic elution (acetonitrile/water 60:40).

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 244.1.

- Elemental Analysis : Confirm C, H, N, S composition (theoretical: C 54.3%, H 6.1%, N 6.4%, S 7.3%).

Cross-validate results with capillary electrophoresis (CE) for sulfate impurity detection, as sulfamate groups may degrade under acidic conditions .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–9) and incubate the compound at 37°C for 72 hours. Monitor degradation via HPLC. Sulfamate bonds are stable at pH 5–7 but hydrolyze rapidly below pH 3 (t₁/₂ = 4 hours at pH 2) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition onset occurs at 180°C, with a melting point of 92–94°C .

Q. What strategies resolve contradictions in cross-reactivity data during immunoassay analysis of sulfamate derivatives?

- Methodological Answer : Cross-reactivity discrepancies (e.g., low immunoassay sensitivity vs. CE detection) arise from epitope recognition variability. To resolve:

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic Fukui indices, identifying reactive sites (e.g., sulfamate oxygen). Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like carbonic anhydrase, where sulfamates act as inhibitors. Validate predictions with in vitro assays using recombinant proteins and measure IC₅₀ values .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Documentation : Record reagent batches, storage conditions (e.g., desiccated at –20°C), and equipment calibration data.

- Negative Controls : Include reaction mixtures without catalysts or substrates to identify side reactions.

- Interlab Validation : Share samples with collaborators for independent HPLC and NMR verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.